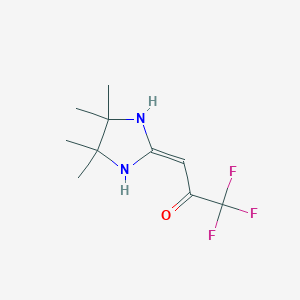![molecular formula C17H21FN4 B5973072 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, also known as FMP, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a highly selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction. FMP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Mecanismo De Acción
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine acts as a highly selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate the release of dopamine, norepinephrine, and other neurotransmitters, which can affect mood, cognition, and behavior. 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has also been shown to modulate the activity of various ion channels and receptors, which can affect neuronal excitability and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has several advantages for use in lab experiments. It is highly selective and potent, which makes it an ideal tool for studying the dopamine D3 receptor and its role in various neurological and psychiatric disorders. However, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other disorders. Another area of interest is the use of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, and its potential use in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(4-fluorophenyl)-2-methyl-1-piperazineethanol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for its ability to reduce drug-seeking behavior in animal models of addiction, and for its potential use in the treatment of schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[1-(4-fluorophenyl)propan-2-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-14(13-15-3-5-16(18)6-4-15)21-9-11-22(12-10-21)17-19-7-2-8-20-17/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHJCNOOWSTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(4-Fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5973000.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5973004.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)
![2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)

![N-(3,4-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5973037.png)
![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5973080.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5973101.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B5973112.png)